molecular formula C13H15N B055010 2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene CAS No. 112375-05-0

2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene

Cat. No.: B055010
CAS No.: 112375-05-0
M. Wt: 185.26 g/mol
InChI Key: LXICLGVNNWLLTE-UHFFFAOYSA-N
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Description

2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene is a useful research compound. Its molecular formula is C13H15N and its molecular weight is 185.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Carbodiimide Generation for Zwitterionic 1,3-Diaza-Claisen Rearrangements :

    • Strained, tertiary, allylic, amine 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene reacts with in situ generated carbodiimides in a 1,3-diaza-Claisen rearrangement, producing structurally interesting bicyclic guanidines. This research optimizes the generation of carbodiimides to facilitate these rearrangements, contributing to synthetic organic chemistry (Walker & Madalengoitia, 2015).
  • Rearrangements of N-Oxides :

    • N-Benzyl-2-azabicyclo[2.2.1]hept-5-ene reacts rapidly with m-CPBA and undergoes a Meisenheimer rearrangement upon basification. It also forms novel substituted cyclopentadienes showing unusual NMR behavior. This indicates its role in forming structurally diverse cyclic compounds (Malpass, Skerry, & Rimmington, 2004).
  • Skeletal Rearrangement into Oxabicycles :

    • The compound undergoes a stereospecific rearrangement under acidic conditions, leading to the formation of 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones. This process showcases the ability of this compound to rearrange into other bicyclic structures with potential applications in synthesis (Kobayashi, Ono, & Kato, 1992).
  • Synthesis of Monohydroxylated Derivatives :

    • Methods such as oxymercuration/demercuration and biohydroxylation of the corresponding saturated lactam are compared for preparing monohydroxylated 2-azabicyclo[2.2.1]heptan-3-ones. These methods contribute to the understanding of functionalizing the bicyclic structure for further chemical applications (Palmer et al., 1997).

Safety and Hazards

The safety information available indicates that “2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene” is classified as a dangerous substance . The hazard statements and precautionary statements for this compound are not explicitly mentioned in the search results.

Properties

IUPAC Name

2-benzyl-2-azabicyclo[2.2.1]hept-5-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-2-4-11(5-3-1)9-14-10-12-6-7-13(14)8-12/h1-7,12-13H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXICLGVNNWLLTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1C=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382001
Record name 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112375-05-0
Record name 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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